N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and amidation. Common reagents used in these reactions include ethyl bromide, sulfonyl chlorides, and amines. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or amines.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-[(2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide
- N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-chlorophenyl)sulfonyl]amino]acetamide
Uniqueness
N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
425415-38-9 |
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Molecular Formula |
C25H28N2O4S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-5-31-24-9-7-6-8-23(24)27(32(29,30)22-14-10-18(2)11-15-22)17-25(28)26-21-13-12-19(3)20(4)16-21/h6-16H,5,17H2,1-4H3,(H,26,28) |
InChI Key |
ZUOZMUVBRRVOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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